tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
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Description
Tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H27N3O2 and its molecular weight is 305.422. The purity is usually 95%.
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Biological Activity
tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine ring with distinct functional groups, including an amino group and a pyridin-3-ylmethyl moiety. This unique structure imparts specific biological activities, making it of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, while the steric hindrance from the tert-butyl group influences binding affinity and selectivity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can be crucial in therapeutic applications. For instance, related piperidine derivatives have demonstrated inhibitory effects on enzymes involved in cancer pathways.
- Antiproliferative Effects : Some studies have shown that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess such properties.
Table 1: Summary of Biological Activities
Study Example: Antiproliferative Activity
In a study examining the antiproliferative effects of similar piperidine derivatives, it was found that compounds with structural similarities inhibited cancer cell growth effectively. The IC50 values ranged from 19.9 µM to 75.3 µM in various human cancer cell lines, indicating a promising therapeutic potential for compounds like this compound .
Comparison with Related Compounds
Comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:
Compound | Key Features | Biological Activity |
---|---|---|
tert-Butyl 4-amino-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate | Lacks amino group; simpler structure | Moderate enzyme inhibition |
N-Boc-4-piperidineacetaldehyde | Different functional groups | Limited biological data |
tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Contains phenyl instead of pyridine | Notable receptor binding |
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-9-6-17(13-18,7-10-20)11-14-5-4-8-19-12-14/h4-5,8,12H,6-7,9-11,13,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDCQJTHBTWIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.